Benzo[d]oxazol-2-yl(4-bromophenyl)methanone
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Overview
Description
Benzo[d]oxazol-2-yl(4-bromophenyl)methanone is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzoxazole ring fused with a bromophenyl group, making it a unique and valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazol-2-yl(4-bromophenyl)methanone typically involves the reaction of 2-aminophenol with 4-bromobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction is usually carried out under reflux conditions with an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-2-yl(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Benzo[d]oxazol-2-yl(4-bromophenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as anti-inflammatory and anti-tumor agents.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-2-yl(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]oxazol-2-yl(4-chlorophenyl)methanone
- Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone
- Benzo[d]oxazol-2-yl(4-methylphenyl)methanone
Uniqueness
Benzo[d]oxazol-2-yl(4-bromophenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various reactions, making the compound versatile for different applications. Additionally, the bromine atom can enhance the compound’s biological activity compared to its chloro, fluoro, and methyl analogs .
Biological Activity
Benzo[d]oxazol-2-yl(4-bromophenyl)methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
This compound features a benzoxazole ring substituted with a 4-bromophenyl group. The synthesis of this compound typically involves the reaction of benzo[d]oxazole derivatives with various electrophiles. The methodologies often focus on optimizing yields and enhancing the selectivity of the desired product through different reaction conditions.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, highlighting its potential as an antitumor agent, antimicrobial agent, and neuroprotective compound.
Antitumor Activity
Recent studies have shown that derivatives of benzoxazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated notable antiproliferative effects against A549 (lung cancer), HT-29 (colon cancer), and B-16 (melanoma) cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as NF-kB and Akt/GSK-3β .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 5.6 | Apoptosis induction |
HT-29 | 3.8 | Cell cycle arrest |
B-16 | 4.2 | NF-kB inhibition |
Antimicrobial Activity
Benzo[d]oxazol derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the bromophenyl group has been linked to enhanced antibacterial efficacy, potentially due to increased lipophilicity which aids in membrane penetration .
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Candida albicans | 15 |
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in neuroprotection. Research indicates that it can mitigate neurotoxic effects induced by β-amyloid peptides in neuronal cell lines . The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study examined the effects of benzo[d]oxazol derivatives on several cancer cell lines, revealing that modifications at the benzene ring significantly influenced cytotoxicity levels. The study concluded that specific substitutions could enhance potency by up to four times compared to unsubstituted analogs .
- Antimicrobial Efficacy : In a comparative analysis of various benzoxazole derivatives, this compound was found to outperform several standard antibiotics against resistant bacterial strains, indicating its potential as a lead compound for new antimicrobial agents .
Properties
Molecular Formula |
C14H8BrNO2 |
---|---|
Molecular Weight |
302.12 g/mol |
IUPAC Name |
1,3-benzoxazol-2-yl-(4-bromophenyl)methanone |
InChI |
InChI=1S/C14H8BrNO2/c15-10-7-5-9(6-8-10)13(17)14-16-11-3-1-2-4-12(11)18-14/h1-8H |
InChI Key |
UCMHKNFMLFTZBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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